Sodium calcium silicate

Description

Sodium calcium silicate is a complex inorganic compound that incorporates sodium (Na), calcium (Ca), and silicate (SiO₃²⁻ or SiO₄⁴⁻) ions. While its exact stoichiometry varies depending on synthesis methods and applications, it is often formed through reactions between sodium silicate (Na₂O·nSiO₂) and calcium-bearing compounds like calcium hydroxide (Ca(OH)₂) in industrial processes such as cement hydration . It exhibits properties intermediate between sodium silicate and calcium silicate, combining the alkaline reactivity of sodium with the structural stability of calcium. Applications span cementitious materials, bioactive glasses, and mineral processing .

Properties

CAS No. |

1344-03-2 |

|---|---|

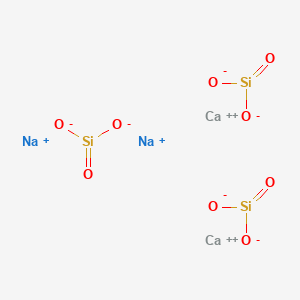

Molecular Formula |

Ca2Na2O9Si3 |

Molecular Weight |

354.39 g/mol |

IUPAC Name |

dicalcium;disodium;dioxido(oxo)silane |

InChI |

InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |

InChI Key |

DEPUMLCRMAUJIS-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of silicic acid (H2SiO3), calcium sodium salt (3:2:2) typically involves the reaction of silicic acid with calcium and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves large-scale reactions using industrial-grade reagents. The process is carried out in reactors equipped with temperature and pH control systems to ensure consistent quality. The final product is then purified and dried to obtain the desired compound in its solid form.

Chemical Reactions Analysis

Types of Reactions

Silicic acid (H2SiO3), calcium sodium salt (3:2:2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of silicic acid (H2SiO3), calcium sodium salt (3:2:2) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of silicic acid (H2SiO3), calcium sodium salt (3:2:2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state silicon compounds, while reduction reactions may produce lower oxidation state products.

Scientific Research Applications

Silicic acid (H2SiO3), calcium sodium salt (3:2:2) has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of medical devices.

Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves its interaction with various molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Chemical Composition and Structural Properties

| Compound | Chemical Formula | Key Components | Crystal Structure |

|---|---|---|---|

| Sodium Calcium Silicate | Variable (e.g., Na₂CaSiO₄) | Na⁺, Ca²⁺, SiO₃²⁻/SiO₄⁴⁻ | Amorphous or crystalline |

| Calcium Silicate | CaSiO₃ (Wollastonite) | Ca²⁺, SiO₃²⁻ | Monoclinic/Triclinic |

| Sodium Silicate | Na₂SiO₃ (or Na₂O·nSiO₂) | Na⁺, SiO₃²⁻ | Amorphous or glassy |

| C-S-H Gel | Ca₃Si₂O₇·H₂O (approximate) | Ca²⁺, SiO₄⁴⁻, H₂O | Layered/nanocrystalline |

| Bioactive Glass (S53P4) | Na₂O–CaO–SiO₂–P₂O₅ | Na⁺, Ca²⁺, SiO₄⁴⁻, PO₄³⁻ | Amorphous |

Key Differences :

Key Insights :

Reactivity and Solubility

| Compound | pH Sensitivity | Solubility in Water | Reactivity with Acids |

|---|---|---|---|

| This compound | High (alkaline) | Low (hydrates form) | Reacts to form silica gel |

| Calcium Silicate | Moderate | Very low | Slow dissolution |

| Sodium Silicate | Very high | High | Rapid gelation |

| C-S-H Gel | Moderate | Insoluble | Degrades in strong acids |

Mechanistic Notes:

Industrial and Environmental Performance

| Compound | Cost Efficiency | Environmental Impact |

|---|---|---|

| This compound | Moderate | Low toxicity; recyclable in cement |

| Calcium Silicate | Low | Eco-friendly (natural mineral) |

| Sodium Silicate | High | High alkalinity requires neutralization |

| Bioactive Glass | High | Biodegradable; medical waste-safe |

Sustainability :

- This compound reduces cement’s carbon footprint by accelerating curing and lowering energy use .

- Wollastonite (calcium silicate) is preferred in green construction due to its natural abundance .

Research Findings and Innovations

- Cement Chemistry : this compound reacts with Ca(OH)₂ to form C-S-H gel, improving early compressive strength by 20–30% compared to plain cement .

- Mineral Processing : Modified sodium silicates (e.g., SSZS in ) outperform calcium silicates in flotation selectivity, achieving >90% magnesite recovery .

- Biomedical Applications : Bioactive glasses with Na–Ca–Si compositions show 80% higher bone regeneration rates than hydroxyapatite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.